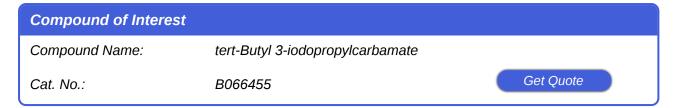


Application Notes and Protocols: Tert-butyl 3-iodopropylcarbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-iodopropylcarbamate is a versatile bifunctional reagent employed in organic synthesis to introduce a protected three-carbon aminopropyl linker. Its utility stems from the presence of a terminal iodine atom, a good leaving group for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making this reagent a valuable tool in multi-step synthetic strategies, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and experimental protocols for the use of **tert-butyl 3-iodopropylcarbamate** in the alkylation of various nucleophiles.

Chemical Properties and Handling



Property	Value
Chemical Name	tert-Butyl 3-iodopropylcarbamate
Synonyms	N-Boc-3-iodo-1-propylamine
CAS Number	167479-01-8
Molecular Formula	C8H16INO2
Molecular Weight	285.12 g/mol
Appearance	Light yellow oil
Storage	Store at -20°C for long-term stability.

Safety Precautions: Handle **tert-butyl 3-iodopropylcarbamate** in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Applications in Organic Synthesis

The primary application of **tert-butyl 3-iodopropylcarbamate** is the introduction of a Boc-protected aminopropyl moiety onto a substrate through nucleophilic substitution. The terminal iodide is readily displaced by a variety of nucleophiles, including amines, phenols, and thiols. This reaction is a key step in the synthesis of linkers for PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.

Experimental Protocols

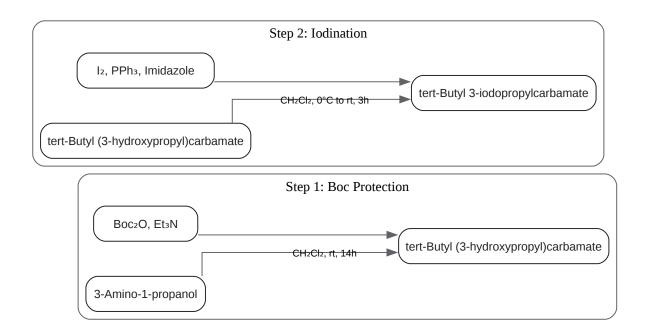
Protocol 1: Synthesis of tert-Butyl 3-

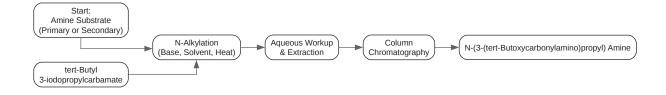
iodopropylcarbamate

This protocol describes the synthesis of **tert-butyl 3-iodopropylcarbamate** from 3-amino-1-propanol.[1][2]

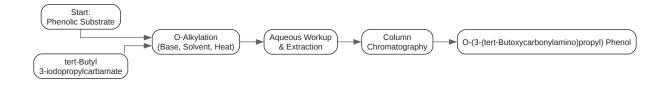
Reaction Scheme:

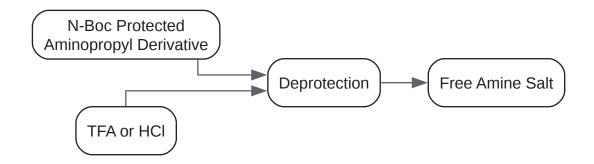












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 at: [https://www.benchchem.com/product/b066455#boc-protection-using-tert-butyl-3iodopropylcarbamate-in-peptide-synthesis]

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